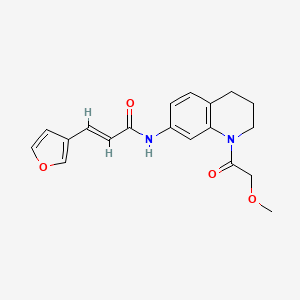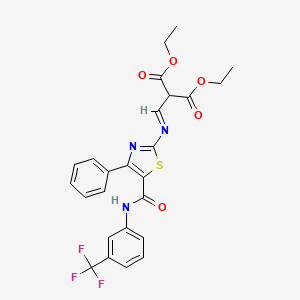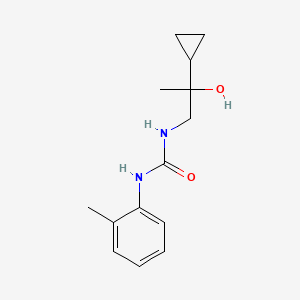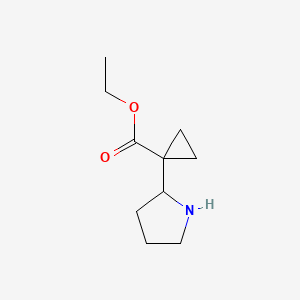
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate, also known as PCET, is a cyclic proline derivative that has gained significant attention in the scientific community for its potential applications in various fields. It is a versatile molecule that can be synthesized using several methods, and its mechanism of action and physiological effects have been extensively studied.
Aplicaciones Científicas De Investigación
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has been extensively studied for its potential applications in various fields, including organic synthesis, asymmetric catalysis, and drug discovery. It has been used as a chiral auxiliary in the synthesis of various compounds, including amino acids, peptides, and alkaloids. This compound has also been used as a ligand in asymmetric catalysis, where it has shown excellent enantioselectivity in various reactions. In drug discovery, this compound has been studied for its potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Mecanismo De Acción
The mechanism of action of Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate is not fully understood, but it is believed to act as a proline mimic, which can interact with proline-binding proteins and enzymes. This compound can also act as a hydrogen bond donor and acceptor, which can facilitate interactions with other molecules. It has been suggested that this compound can modulate protein-protein interactions and enzyme activity, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. It has also been shown to enhance cognitive function and memory in animal models. This compound has been suggested to modulate the activity of various enzymes and proteins, including acetylcholinesterase, monoamine oxidase, and beta-amyloid protein. These effects suggest that this compound has potential therapeutic applications for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and versatility. It can be used as a chiral auxiliary in various reactions, and its enantioselectivity has been shown to be excellent. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments using this compound.
Direcciones Futuras
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate has shown great potential for various applications, and future research should focus on exploring its full potential. Some possible future directions include the development of new synthesis methods, the study of its mechanism of action, and the exploration of its potential therapeutic applications. This compound could also be used as a tool for the study of protein-protein interactions and enzyme activity, which could lead to the development of new drugs and therapies. Overall, this compound is a promising molecule that has the potential to make significant contributions to various fields, and further research is needed to fully understand its properties and applications.
Métodos De Síntesis
Ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate can be synthesized using several methods, including the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine carboxylic acid, and the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine ethyl ester. The most common method is the reaction of ethyl diazoacetate with 2-oxo-1-pyrrolidine acetamide, which yields this compound in high yields and purity.
Propiedades
IUPAC Name |
ethyl 1-pyrrolidin-2-ylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-13-9(12)10(5-6-10)8-4-3-7-11-8/h8,11H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGBKWLZDFRZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Acetyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one](/img/structure/B2657226.png)

![ethyl 4-(2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2657229.png)
![2-chloro-6-methyl-N-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]pyridine-3-carboxamide](/img/structure/B2657231.png)
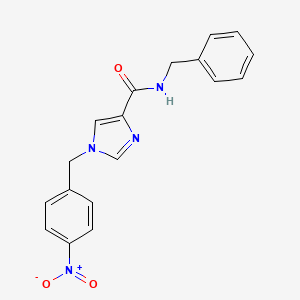

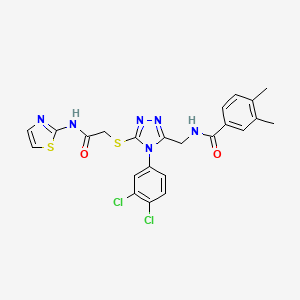
![N-(3-chloro-4-methoxyphenyl)-2-{[7,8-dimethyl-4-(4-methylphenyl)-3H-1,5-benzodiazepin-2-yl]thio}acetamide](/img/structure/B2657237.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-mesitylacetamide](/img/structure/B2657238.png)
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2657241.png)
